N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide

Overview

Description

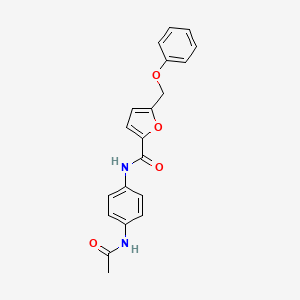

N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by two key structural features:

- A phenoxymethyl substituent at the 5-position of the furan ring.

- A 4-acetamidophenyl group linked via the carboxamide nitrogen.

This compound belongs to a broader class of diarylamides investigated for pharmacological applications, including diuretic and urea transport inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives with acetic anhydride to form the acetamidophenyl group.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, phenol derivatives

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related furan-2-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Structural Analogs with Variations at the 5-Position of the Furan Ring

*Calculated based on molecular formula $ \text{C}{20}\text{H}{19}\text{N}2\text{O}4 $.

Key Insights:

- Phenoxymethyl (target) and methoxy () groups are electron-donating, which may influence resonance stability and intermolecular interactions.

- Bioactivity: Nitro-substituted analogs (e.g., 3A) have shown diuretic effects by targeting urea transporters, suggesting that the 5-position substituent critically modulates activity . The absence of nitro or sulfonamide groups in the target compound may shift its mechanism of action.

- Physicochemical Properties: Higher melting points in acetamido derivatives (e.g., 4C at 251–253°C) correlate with increased crystallinity, which could impact formulation stability .

Analogs with Variations on the Phenyl Ring

Key Insights:

- Hydrogen Bonding: Acetamido groups (target, 3A, 4C) provide hydrogen-bond donors/acceptors, critical for target binding.

- Solubility: Sulfonamide () and methylsulfonyl (4D) groups enhance hydrophilicity, which may improve pharmacokinetic profiles compared to phenoxymethyl or nitro derivatives.

Biological Activity

N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, an acetamidophenyl group, and a phenoxymethyl group. The synthesis typically involves:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Acetamidophenyl Group : Acylation of aniline derivatives with acetic anhydride.

- Attachment of the Phenoxymethyl Group : Nucleophilic substitution reaction involving a phenol derivative.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 15.0 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and modulation of signaling pathways related to cell survival and growth. For example:

- In HeLa cells, treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 μM.

- The compound was shown to induce apoptosis as evidenced by increased annexin V staining and caspase activation .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity.

- Pathways Involved : It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with an MIC value of 8 μg/mL.

- The study highlighted the potential for this compound to be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

-

Cancer Cell Line Studies :

- In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of the compound on various cancer cell lines, including breast and lung cancer models.

- Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers .

Q & A

Q. What are the key steps and optimization parameters for synthesizing N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide?

Level: Basic

Answer:

Synthesis typically involves multi-step reactions, including cyclization and amide coupling. Critical steps include:

- Oxadiazole ring formation via cyclization with dehydrating agents (e.g., POCl₃) and catalysts .

- Amide coupling using carbodiimides (e.g., DCC or EDC) to attach the 4-acetamidophenyl group to the furan core .

- Phenoxymethyl introduction via nucleophilic substitution or Friedel-Crafts alkylation .

Optimization parameters: - Temperature control (60–80°C for cyclization) .

- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .

Q. What spectroscopic methods are recommended for structural validation of this compound?

Level: Basic

Answer:

- NMR (¹H and ¹³C): Confirm aromatic proton environments (δ 6.5–8.0 ppm for furan and phenyl groups) and acetamide methyl protons (δ 2.1 ppm) .

- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the acetamidophenyl and phenoxymethyl groups .

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

Level: Basic (Activities) / Advanced (Mechanisms)

Answer:

- Antimicrobial Activity:

- MIC values: 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Proposed mechanism: Disruption of bacterial membrane integrity via hydrophobic interactions with the phenoxymethyl group .

- Anticancer Potential:

- Selective cytotoxicity (IC₅₀: 10–20 µM) in cancer cell lines via inhibition of tubulin polymerization .

- Advanced studies: Apoptosis induction observed via caspase-3/7 activation assays .

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

Level: Advanced

Answer:

- Structural Modifications:

- Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) to the acetamidophenyl moiety .

- Prodrug strategies: Esterification of the amide group to enhance membrane permeability .

- Formulation Approaches:

- Use of co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation .

- Micellar nanoparticles for targeted delivery .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying MIC values)?

Level: Advanced

Answer:

- Experimental Replication: Standardize protocols (e.g., broth microdilution for MIC assays per CLSI guidelines) .

- Strain-Specific Variability: Test against clinically isolated strains with documented resistance profiles .

- Data Normalization: Report activity relative to positive controls (e.g., ciprofloxacin for bacteria) .

Q. What computational approaches are used to study structure-activity relationships (QSAR) for this compound?

Level: Advanced

Answer:

- Molecular Docking: Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- DFT Calculations: Analyze electron distribution in the furan ring to predict reactivity .

- 3D-QSAR Models: CoMFA or CoMSIA to correlate substituent effects (e.g., phenoxymethyl position) with activity .

Q. What reaction mechanisms are proposed for the degradation or metabolic pathways of this compound?

Level: Advanced

Answer:

- Hydrolysis: Acidic/basic conditions cleave the amide bond, forming 4-acetamidoaniline and furan-carboxylic acid derivatives .

- Oxidative Metabolism: CYP450-mediated oxidation of the phenoxymethyl group to phenolic metabolites .

- Photodegradation: UV exposure induces furan ring opening, monitored via HPLC-MS .

Q. What purification techniques ensure high purity (>98%) for pharmacological studies?

Level: Basic

Answer:

- Recrystallization: Use ethanol/water mixtures for polar impurities .

- Preparative HPLC: C18 column with acetonitrile/water gradient (retention time: 12–15 min) .

- TLC Monitoring: Hexane:ethyl acetate (3:1) to confirm homogeneity (Rf: 0.4–0.5) .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-18(26-19)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKQRTYIDANHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.